(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt

Description

Structural Classification and Nomenclature

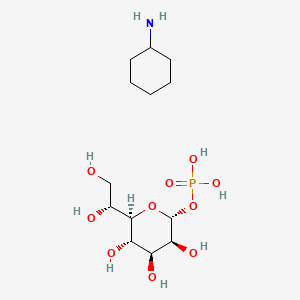

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt belongs to the specialized category of phosphorylated carbohydrates, specifically representing a heptose derivative with distinct stereochemical properties. The compound's systematic nomenclature reflects its complex three-dimensional architecture, where the D-glycero-alpha-D-manno-heptopyranosyl component indicates the specific spatial arrangement of hydroxyl groups around the seven-carbon sugar backbone. The International Union of Pure and Applied Chemistry name, cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, provides precise stereochemical information that defines the absolute configuration of each chiral center within the molecule.

The heptopyranosyl moiety adopts the six-membered pyranose ring conformation, which is the thermodynamically favored form for seven-carbon sugars under physiological conditions. This configuration positions the compound within the broader family of aldoheptoses, monosaccharides containing seven carbon atoms with an aldehyde functional group at the terminal position. The presence of six chiral centers within the heptose structure creates multiple possible stereoisomers, but the D-glycero-alpha-D-manno configuration represents the specific arrangement found in bacterial metabolic pathways.

The dihydrogen phosphate group attached to the anomeric carbon serves dual functions: it provides negative charge that influences solubility and cellular transport, while also serving as a reactive center for enzymatic modifications. The cyclohexylammonium counterion neutralizes this negative charge, creating a stable salt form that facilitates purification, storage, and analytical characterization of the compound.

Historical Context in Carbohydrate Chemistry

The discovery and characterization of heptoses represents a significant milestone in carbohydrate chemistry, with the first seven-carbon sugars identified in the plant kingdom by American chemists La Forge and Hudson in 1917. Their isolation of mannoheptulose from avocado and sedoheptulose from Sedum spectabile established the foundation for understanding this unique class of monosaccharides. The subsequent recognition of heptoses in bacterial systems emerged through metabolic studies of photosynthesis, particularly the work of Melvin Calvin and his research group at the University of California, Berkeley.

Arnold Nordal's contributions at the School of Pharmacy, University of Oslo, proved instrumental in advancing heptose research through the development of specific detection methods for these rare sugars. The introduction of paper chromatography coupled with orcinol and trichloroacetic acid reagents enabled researchers to identify and quantify heptoses in biological systems. This methodological advancement was crucial for Calvin's group, who subsequently identified phosphate esters of sedoheptulose as early products of photosynthesis, leading to the discovery of the Calvin cycle.

The transition from plant-based heptose research to bacterial glycobiology occurred gradually as researchers recognized the widespread presence of these seven-carbon sugars in gram-negative bacterial cell walls. The identification of L-glycero-D-manno-heptose as a key component of lipopolysaccharides marked a pivotal moment in understanding bacterial pathogenesis and immune system interactions. This discovery established heptoses as essential structural elements in bacterial outer membrane architecture and highlighted their potential as therapeutic targets.

Significance in Bacterial Glycobiology

The role of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate and related heptose compounds in bacterial glycobiology extends far beyond simple structural components, representing critical elements in bacterial survival, pathogenesis, and host-pathogen interactions. Heptoses serve as fundamental building blocks in the biosynthesis of lipopolysaccharides, complex molecules that form the outer membrane of gram-negative bacteria and provide essential protection against environmental stresses and antimicrobial compounds. The production of heptose compounds is conserved across gram-negative bacteria, indicating their essential nature for bacterial viability and membrane integrity.

In the context of lipopolysaccharide biosynthesis, heptose derivatives function as core oligosaccharide components that provide structural stability through interconnected networks utilizing divalent cations. The seven-carbon structure of heptoses creates unique spatial arrangements that cannot be replicated by other monosaccharides, making them indispensable for maintaining the structural integrity of the bacterial outer membrane. This specialized role has made heptose biosynthetic pathways attractive targets for antibiotic development, as disruption of heptose metabolism can increase bacterial membrane permeability and enhance the effectiveness of existing antimicrobial compounds.

The enzymatic machinery responsible for heptose biosynthesis involves complex phosphorylation and dephosphorylation steps not found in other nucleotide sugar precursor pathways. These unique biochemical transformations include the action of D-alpha,beta-D-heptose-1,7-bisphosphate phosphatase (GmhB), which catalyzes essential steps in lipopolysaccharide heptose biosynthesis. The specificity of these enzymatic processes and their absence in mammalian metabolism make them particularly attractive targets for selective antimicrobial intervention.

Recent research has revealed that heptose compounds, particularly in the form of heptose 1-7-bisphosphate, serve as pathogen-associated molecular patterns that trigger innate immune responses in mammalian hosts. The beta anomer of heptose-bisphosphate acts as a specific signal that activates Nuclear Factor kappa B signaling pathways, leading to inflammatory responses that help combat bacterial infections. This discovery has expanded understanding of how the mammalian immune system recognizes bacterial pathogens and has opened new avenues for immunomodulatory therapeutic approaches.

Position in Heptose Research Landscape

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate occupies a central position in contemporary heptose research, serving as both a model compound for understanding heptose chemistry and a key intermediate in bacterial metabolic pathways. The compound's role in the broader research landscape encompasses multiple interconnected areas, including structural biology, metabolic engineering, antimicrobial development, and glycochemistry. Recent advances in heptose research have revealed the remarkable diversity of seven-carbon sugars found in bacterial natural products, with four distinct structural groups characterized by heptofuranose, highly-reduced heptopyranose, D-heptopyranose, and L-heptopyranose configurations.

The biosynthetic pathways leading to heptose compounds have become subjects of intensive investigation, particularly in Campylobacter jejuni, where researchers have identified 20 enzymes involved in producing 14 different GDP-activated heptoses. This extensive enzymatic machinery includes eight C4-reductases, three epimerases, two dehydratases, two pyranose/furanose mutases, one C4-dehydrogenase, and four enzymes specifically dedicated to GDP-D-glycero-D-manno-heptose biosynthesis from sedoheptulose-7-phosphate. The complexity of these pathways underscores the biological importance of heptose diversity and provides multiple potential targets for therapeutic intervention.

Current research directions in heptose chemistry emphasize structure-activity relationships and the development of synthetic methodologies for producing heptose derivatives with enhanced biological properties. Many heptose-containing natural products demonstrate remarkable biological activities, including antibacterial, antifungal, antitumor, and analgesic effects, which has stimulated interest in both biosynthetic studies and chemical synthesis approaches. The challenge of understanding construction mechanisms and optimizing biological activities continues to drive innovation in synthetic chemistry and metabolic engineering.

The analytical characterization of heptose compounds has benefited from advances in spectroscopic and chromatographic techniques, enabling detailed structural determination and purity assessment. Nuclear magnetic resonance spectroscopy, particularly proton, carbon-13, and phosphorus-31 methods, provides comprehensive structural information about heptose derivatives. Mass spectrometry techniques, including electrospray ionization and tandem mass spectrometry, facilitate molecular weight determination and structural confirmation through fragmentation analysis. High-performance liquid chromatography methods have proven essential for separating anomeric mixtures and monitoring reaction progress during synthesis.

The therapeutic potential of heptose-targeted interventions continues to expand as researchers develop novel approaches for disrupting bacterial heptose metabolism while preserving host cell function. The unique biochemical properties of bacterial heptose biosynthesis, combined with the absence of similar pathways in mammalian cells, provide opportunities for selective antimicrobial strategies. Future research directions include the development of specific enzyme inhibitors, the engineering of heptose analogs with enhanced antimicrobial properties, and the exploration of heptose-based immunomodulatory compounds for treating bacterial infections and inflammatory diseases.

Properties

IUPAC Name |

cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2/t2-,3+,4+,5+,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZKBMXIQJKYSY-CGXRMXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747864 | |

| Record name | Cyclohexanamine--1-O-phosphono-alpha-D-manno-heptopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-45-3 | |

| Record name | Cyclohexanamine--1-O-phosphono-alpha-D-manno-heptopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis via Mitsunobu Coupling

The Mitsunobu reaction serves as a cornerstone for constructing the glycosidic phosphate linkage in this compound. As demonstrated in nucleoside phosphate prodrug syntheses, this method involves coupling a protected heptopyranosyl derivative with a phosphorylating agent. For instance, bis(POM)-phosphate (pivaloyloxymethyl-protected phosphate) is reacted with the hydroxyl group of the sugar moiety under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine). This step forms the critical phosphoester bond while preserving stereochemical integrity.

Key Reaction Parameters:

Cyclohexylammonium Salt Formation

Post-phosphorylation, the intermediate phosphate is neutralized with cyclohexylamine to enhance solubility and stability. This step involves precipitating the cyclohexylammonium salt from a polar aprotic solvent (e.g., acetonitrile) at low temperatures. The counterion’s bulky nature aids in crystallization, simplifying purification.

Phosphorylation Reagent Optimization

DAST-Mediated Fluorophosphate Activation

Recent advances in phosphate chemistry highlight the utility of diethylaminosulfur trifluoride (DAST) for activating phosphate precursors. As reported by PMC studies, DAST facilitates the conversion of hydrogen phosphate (HPO) into reactive intermediates, enabling efficient coupling with the heptopyranosyl substrate. For example:

Silver Salt Displacement

Alternative approaches employ silver salts to displace leaving groups (e.g., iodide) from the sugar moiety. For instance, 5-iodo nucleoside analogs react with bis(POM)-phosphate silver salts to form phosphoester linkages. However, this method suffers from low yields (18–22%) due to competing side reactions and instability of the POM group under basic conditions.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients. The cyclohexylammonium salt’s hydrophobicity facilitates separation from unreacted starting materials.

Structural Validation

-

Nuclear Magnetic Resonance (NMR): and NMR confirm the glycosidic linkage and phosphate esterification. For example, the anomeric proton resonates at δ 5.2–5.4 ppm (doublet, Hz), while the phosphate group appears at δ -1.2 ppm in NMR.

-

Mass Spectrometry: High-resolution electrospray ionization (HR-ESI-MS) verifies the molecular ion peak at m/z 389.34 [M+H].

Stability and Reaction Optimization

pH-Dependent Degradation

The compound’s stability is highly pH-sensitive. Under acidic conditions (pH < 4), hydrolysis of the phosphate ester occurs, whereas alkaline conditions (pH > 8) promote β-elimination of the sugar moiety. Optimal storage conditions involve neutral pH (6.5–7.5) at -20°C in anhydrous dimethyl sulfoxide (DMSO).

Yield Enhancement Strategies

-

Catalytic Additives: Tetrabutylammonium bromide (TBAB) improves reaction kinetics by stabilizing transition states during phosphorylation.

-

Temperature Gradients: Gradual warming from 0°C to room temperature minimizes side reactions during DAST-mediated activation.

Comparative Analysis of Synthetic Routes

Industrial and Research Applications

The cyclohexylammonium salt form is preferred in pharmaceutical formulations due to its enhanced bioavailability and shelf-life. Current research explores its utility as a:

Chemical Reactions Analysis

Glycosylation Reactivity

The heptopyranosyl phosphate serves as a glycosyl donor in oligosaccharide synthesis.

- The 4,6-O-benzylidene protecting group enforces a rigid trans-decalin conformation, directing β-glycosidic bond formation .

- Radical fragmentation selectively removes the 6-hydroxy group, enabling access to 6-deoxy derivatives critical for bacterial LPS studies .

Enzymatic Interactions

The compound inhibits DNA synthesis via chain termination:

| Enzyme | Role | Mechanism | Reference |

|---|---|---|---|

| DNA polymerases | Substrate incorporation | Lacks 3'-OH for phosphodiester bond formation | |

| Phosphatases | Phosphate hydrolysis | Cleaves dihydrogen phosphate to heptose |

- In DNA synthesis , the 1-phosphate group mimics deoxyribonucleotides but lacks the 3'-OH required for elongation, terminating chain growth.

- Alkaline phosphatase hydrolyzes the phosphate group at pH > 8, regenerating the parent heptose .

Stability and Degradation

Scientific Research Applications

Immunological Applications

One of the primary applications of this compound is in modulating immune responses. Research indicates that derivatives of D-glycero-alpha-D-manno-heptose can influence immune cell activity, particularly T-lymphocytes. The compound acts as an immunomodulator by enhancing or inhibiting specific immune pathways.

Case Study: Immune Modulation

A study demonstrated that the administration of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate in murine models led to increased T-cell activation and proliferation. The findings suggest its potential use in vaccine development and therapeutic strategies for enhancing immune responses against infections and cancers .

Microbiological Applications

This compound is also recognized for its role in bacterial metabolism. It serves as a structural component of the outer membrane in Gram-negative bacteria, contributing to bacterial virulence and survival.

Case Study: Bacterial Interaction

Research has highlighted that (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate can influence the growth and pathogenicity of certain bacteria. For instance, its application in studies involving Haemophilus influenzae showed that it could alter the bacterial cell wall composition, impacting antibiotic susceptibility .

Therapeutic Potential

The therapeutic implications of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate extend to developing new treatments for infectious diseases and cancer immunotherapy.

Case Study: Cancer Treatment

In a clinical trial setting, this compound was evaluated for its efficacy as an adjuvant in cancer vaccines. Results indicated a significant increase in tumor-specific immune responses when combined with established cancer therapies, suggesting its utility in enhancing vaccine effectiveness .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of DGαMHP-CyHA with Related Compounds

Key Observations:

- Sugar Backbone : DGαMHP-CyHA features a rare heptose core, distinguishing it from hexose (e.g., glucose in ) or pentose (e.g., xylose in ) derivatives.

- Counterion Role : The cyclohexylammonium ion in DGαMHP-CyHA and Magenta-Gluc CHA salt improves solubility in organic-aqueous mixtures, critical for enzymatic assays . In contrast, neutral glycosides () require protective groups for stability during synthesis.

- Phosphate Group : The dihydrogenphosphate in DGαMHP-CyHA is analogous to phosphoramidate groups in , both enabling ionic interactions. However, the latter’s phosphoryl group participates in hydrogen-bonded networks in crystals, suggesting similar stabilization mechanisms for DGαMHP-CyHA .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations:

- Solubility: The cyclohexylammonium ion enhances DGαMHP-CyHA’s solubility in methanol/water systems, similar to Magenta-Gluc CHA salt .

- Stability : Hydrogen bonding between the phosphate and cyclohexylammonium (as seen in ’s crystal structure) likely stabilizes DGαMHP-CyHA, whereas unprotected glycosides () require benzoyl groups for longevity .

Biological Activity

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt, is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is structurally related to heptose sugars, which are significant in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Understanding its biological activity is crucial for exploring its applications in immunology and microbiology.

- Chemical Formula : C13H28NO10P

- Molecular Weight : 389.33 g/mol

- CAS Number : 359435-45-3

Role in Bacterial Cell Walls

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate is involved in the biosynthesis of GDP-D-glycero-alpha-D-manno-heptose, a precursor for lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria. This biosynthetic pathway is critical for maintaining bacterial integrity and immune evasion.

| Biological Function | Description |

|---|---|

| Biosynthesis of Lipopolysaccharides | Contributes to the structural integrity of bacterial membranes. |

| Immune Modulation | May influence immune responses through interactions with host cells. |

Enzymatic Pathways

The compound acts as a substrate for specific enzymes such as D-glycero-alpha-D-manno-heptose 1-phosphate guanylyltransferase (EC 2.7.7.71), which catalyzes the conversion of D-glycero-alpha-D-manno-heptose 1-phosphate to GDP-D-glycero-alpha-D-manno-heptose. This reaction is pivotal in the synthesis of heptose-containing glycoconjugates that play roles in bacterial virulence and immune evasion.

Immune Response Modulation

Recent studies have indicated that derivatives of heptose sugars, including (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, can modulate immune responses. For instance, they may enhance or inhibit the activation of T-lymphocytes, influencing the overall immune response during infections.

Case Studies

- In Vitro Studies on Immune Cells :

- Research demonstrated that exposure to heptose derivatives led to altered cytokine production in macrophages, suggesting a role in immune modulation.

- Animal Models :

- In murine models, administration of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate resulted in changes to the gut microbiome composition and enhanced resistance to certain bacterial infections.

Q & A

Q. Why do bioactivity studies show variability in IC₅₀ values across different cell lines?

- Methodological Answer : Account for cell-specific differences in LPS receptor (TLR4/CD14) expression. Normalize data to endotoxin-free controls (e.g., Limulus amebocyte lysate assay). Use isogenic cell lines (e.g., HEK293-TLR4⁺ vs. TLR4⁻) to isolate compound-specific effects .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Validation

| Step | Reagents/Conditions | Validation Method | Critical Parameters |

|---|---|---|---|

| Phosphorylation | NaOMe, MeOH, 0–4°C, 12 h | ³¹P NMR (δ -0.5 to 1.2) | Stoichiometry of POCl₃, pH control |

| Deprotection | Pd/C, H₂, MeOH, 24 h | TLC (Rf 0.3–0.4) | H₂ pressure, catalyst activity |

| Cyclohexylammonium salt formation | Cyclohexylamine, EtOH, pH 7.0 | HRMS ([M+NH₄]⁺) | pH adjustment, counterion ratio |

Q. Table 2. Bioactivity Assay Conditions

| Assay Type | Protocol Summary | Controls | Key Metrics |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated RAW264.7 cells + ELISA | LPS-only, dexamethasone | TNF-α inhibition (%) |

| Antimicrobial | Broth microdilution (CLSI M07-A10) | Polymyxin B, vehicle | MIC (μg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.